4-Chloro-N,N-diethylaniline
Overview
Description
4-Chloro-N,N-diethylaniline is a chemical compound with the molecular formula C10H14ClN . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N,N-diethylaniline consists of a benzene ring substituted with a chlorine atom and a diethylamine group . The exact structure can be represented by the InChI string: InChI=1S/C10H14ClN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
.
Physical And Chemical Properties Analysis
4-Chloro-N,N-diethylaniline has a molecular weight of 183.68 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 108.8±19.8 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 3 Å2, and a polarizability of 21.7±0.5 10-24 cm3 .
Scientific Research Applications
Pesticide Degradation : Bollag, Minard, and Liu (1983) investigated the ability of 4-Chloro-N,N-diethylaniline, among other anilines, to react with phenolic humus constituents in the presence of a fungal phenol oxidase. This study provides insight into the potential environmental impact of pesticide degradation intermediates (Bollag, Minard, & Liu, 1983).
Dye Synthesis : Peters and Chisowa (1993) described the synthesis of blue azo disperse dyes using 3-amino-N,N-diethylaniline, highlighting its application in the dye industry (Peters & Chisowa, 1993).
Genotoxicity Studies : Li and Minami (1997) evaluated the genotoxicity of N,N-diethylaniline by examining its ability to induce sister chromatid exchanges in human lymphocytes, highlighting its relevance in toxicological research (Li & Minami, 1997).
Oxidative Dealkylation Research : Miyata, Kiuchi, and Hirobe (1981) studied the oxidative dealkylation of tertiary amines, including N,N-diethylaniline, by an iron(III) porphyrin-iodosoxylene system, providing a model for cytochrome P-450 reactions (Miyata, Kiuchi, & Hirobe, 1981).
Alkylation Over Solid Acid Catalysts : Narayanan and Deshpande (2000) discussed the vapor-phase aniline alkylation over several solid acid catalysts, including the use of N,N′-diethylaniline as a co-catalyst in polymerization reactions (Narayanan & Deshpande, 2000).
Corrosion Inhibition : Ji et al. (2016) synthesized a new Schiff base derivative containing 4-Chloro-N,N-diethylaniline and assessed its corrosion inhibition properties on Q235 mild steel in HCl, demonstrating its application in materials science (Ji et al., 2016).
Mechanism of Action
Target of Action
4-Chloro-N,N-diethylaniline is a complex compound that primarily targets cellular structures and processes. It has been found to interact with various cellular targets, including DNA and proteins . The compound’s primary targets are often involved in critical cellular functions, which can be disrupted upon interaction with the compound .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit telomerase by interacting with c-myc G-quadruplex DNA . This interaction results in changes to the cellular structure and function, leading to effects such as cell cycle arrest .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to cause the down-regulation of cdc25 A, cyclin A, cyclin B, and CDK2, and the up-regulation of p21, p27, and p53 . These changes in gene expression can have significant downstream effects, including alterations in cell growth and division .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 4-Chloro-N,N-diethylaniline’s action are diverse. It can induce cell cycle arrest at the S phase, leading to a halt in cell division . Additionally, it can cause changes in gene expression, potentially leading to apoptosis or other forms of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N,N-diethylaniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Furthermore, the compound’s action can also be influenced by the presence of certain microorganisms, which can degrade the compound and reduce its toxicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXJLIXKMZERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870997 | |
Record name | 4-Chloro-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-diethylaniline | |
CAS RN |
2873-89-4 | |
Record name | Benzenamine, 4-chloro-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-N,N-diethylaniline in the synthesis of Disperse Blue 360?
A: 4-Chloro-N,N-diethylaniline serves as a crucial building block in the synthesis of Disperse Blue 360. It reacts with 2-hydrazino-5-nitrothiazole in the presence of triethylamine, copper(I) bromide, and butanol. [] This reaction forms 2-[[4-(diethylamino)-2-methylphenyl]diamine]-5-nitrothiazole, an intermediate compound. This intermediate subsequently undergoes oxidation to yield the final product, Disperse Blue 360. []
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